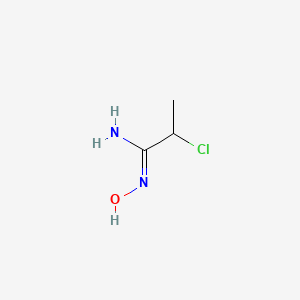
2-(4-Isopropoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of butanoic acid, featuring a phenyl ring substituted with an isopropoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)butanoic acid typically involves the alkylation of 4-hydroxyphenylbutanoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Formation of 2-(4-Isopropoxyphenyl)butanol.
Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Isopropoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The phenyl ring can engage in π-π interactions with aromatic amino acids in protein binding sites, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenyl)butanoic acid: Lacks the isopropoxy group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)butanoic acid: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.
2-(4-Ethoxyphenyl)butanoic acid: Features an ethoxy group, leading to variations in its physical and chemical characteristics.
Uniqueness
2-(4-Isopropoxyphenyl)butanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. This can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-12(13(14)15)10-5-7-11(8-6-10)16-9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15) |
Clé InChI |
TZSVFTPMAIEABV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


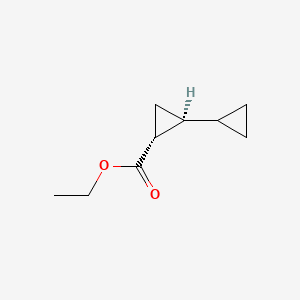
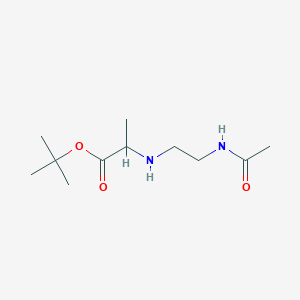
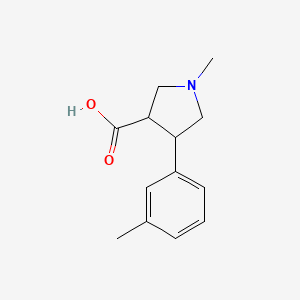

![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
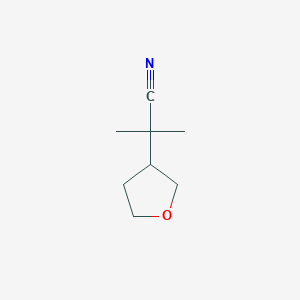
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
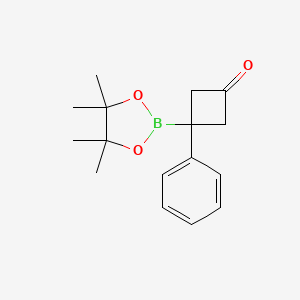
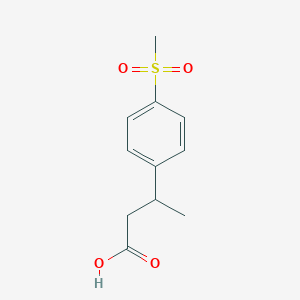
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
